2-Amino-1-(dimethylamino)-5-oxo-7-phenyl-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
2-Amino-1-(dimethylamino)-5-oxo-7-phenyl-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0917431
InChI:
InChI=1S/C22H22N4OS/c1-25(2)26-18-10-16(14-6-4-3-5-7-14)11-19(27)21(18)20(15-8-9-28-13-15)17(12-23)22(26)24/h3-9,13,16,20H,10-11,24H2,1-2H3
SMILES:
CN(C)N1C2=C(C(C(=C1N)C#N)C3=CSC=C3)C(=O)CC(C2)C4=CC=CC=C4
Molecular Formula:
C22H22N4OS
Molecular Weight:
390.5 g/mol
2-Amino-1-(dimethylamino)-5-oxo-7-phenyl-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
CAS No.:
Cat. No.: VC0917431
Molecular Formula: C22H22N4OS
Molecular Weight: 390.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22N4OS |
|---|---|
| Molecular Weight | 390.5 g/mol |
| IUPAC Name | 2-amino-1-(dimethylamino)-5-oxo-7-phenyl-4-thiophen-3-yl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C22H22N4OS/c1-25(2)26-18-10-16(14-6-4-3-5-7-14)11-19(27)21(18)20(15-8-9-28-13-15)17(12-23)22(26)24/h3-9,13,16,20H,10-11,24H2,1-2H3 |
| Standard InChI Key | GVIBZHDXBZPZJY-UHFFFAOYSA-N |
| SMILES | CN(C)N1C2=C(C(C(=C1N)C#N)C3=CSC=C3)C(=O)CC(C2)C4=CC=CC=C4 |
| Canonical SMILES | CN(C)N1C2=C(C(C(=C1N)C#N)C3=CSC=C3)C(=O)CC(C2)C4=CC=CC=C4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator